5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H7FN2. It is a fluorinated derivative of pyrrolopyridine, which is known for its significant biological and chemical properties. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound has been shown to have potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of this pathway by this compound results in the reduction of these processes, particularly in the context of cancer cells .
Result of Action
The compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that this compound has potential as a therapeutic agent in the treatment of cancers associated with abnormal FGFR signaling.
Action Environment
The storage conditions suggest that temperature and exposure to light may affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
It has been found that pyrrolo[2,3-b]pyridine derivatives can have potent activities against fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
In vitro studies have shown that certain pyrrolo[2,3-b]pyridine derivatives can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . These compounds can also significantly inhibit the migration and invasion of 4T1 cells
Molecular Mechanism
It is known that pyrrolo[2,3-b]pyridine derivatives can inhibit FGFRs . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 2-methylpyridine with fluorinating agents under controlled conditions. One common method includes the use of fluorine gas or other fluorinating reagents such as Selectfluor. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted pyrrolopyridines .
Scientific Research Applications
5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an inhibitor of various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Uniqueness
5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom and methyl group contribute to its reactivity and potential as a pharmaceutical intermediate .
Biological Activity
5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H7FN2. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article will explore the biological activity of this compound, including its mechanisms of action, in vitro studies, and potential therapeutic applications.
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play a crucial role in various biological processes, including cell proliferation, migration, and angiogenesis. The inhibition of FGFR signaling pathways has been associated with anti-cancer effects, making this compound a candidate for cancer therapy.
Mode of Action:
- Inhibition of FGFR Signaling: The compound interacts with FGFRs, leading to the inhibition of their signaling pathways. This action can result in reduced cell proliferation and increased apoptosis in cancer cells.
- Biochemical Pathways Affected: The inhibition affects critical pathways involved in organ development and tumor progression.
In Vitro Studies
Research has demonstrated that this compound exhibits potent anti-cancer activity:
- Cell Proliferation Inhibition: In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells. For example, studies reported IC50 values indicating significant inhibitory effects on FGFR1–4 (IC50 values: 7 nM for FGFR1, 9 nM for FGFR2, 25 nM for FGFR3) .
- Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells, further supporting its potential as an anti-cancer agent .
- Inhibition of Migration and Invasion: It also significantly inhibits the migration and invasion capabilities of 4T1 cells, which is critical for preventing metastasis .
Data Table: Biological Activity Summary
Activity | Effect | IC50 Value |
---|---|---|
FGFR1 Inhibition | Cell Proliferation | 7 nM |
FGFR2 Inhibition | Cell Proliferation | 9 nM |
FGFR3 Inhibition | Cell Proliferation | 25 nM |
Migration Inhibition | Cell Migration | Significant Reduction |
Induction of Apoptosis | Cancer Cell Death | Observed |
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrrolo[2,3-b]pyridine derivatives:
- Study on Cancer Cell Lines:
-
Targeting PB2 for Influenza:
- Another study explored derivatives containing the pyrrolo[2,3-b]pyridine scaffold as inhibitors against PB2 subunit of influenza RNA-dependent RNA polymerase. Although this study focused on a different application, it highlights the versatility and potential broad-spectrum activity of compounds derived from this scaffold .
Properties
IUPAC Name |
5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYDPOVVRMCJHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601295 | |
Record name | 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145934-92-5 | |
Record name | 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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